molecular formula C12H8N4O3 B12706319 2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- CAS No. 113698-48-9

2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)-

Cat. No.: B12706319
CAS No.: 113698-48-9
M. Wt: 256.22 g/mol
InChI Key: GOANQFIEXSXBEV-NTUHNPAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- can be achieved through various methods. One common approach involves the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines without the use of catalysts or solvents . Another method includes transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and minimal byproducts. The use of transition metal catalysts is common in industrial settings due to their efficiency and ability to produce good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like tert-butyl nitrite, and reducing agents such as hydrogen gas . Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indazol-1-amine, N-((5-nitro-2-furanyl)methylene)
  • 2H-1,2,3-Triazoles
  • Thiazolo[3,2-b][1,2,4]triazoles

Uniqueness

2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- is unique due to its specific structural motif and bioactive properties. Compared to similar compounds, it exhibits distinctive reactivity and potential therapeutic applications, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

113698-48-9

Molecular Formula

C12H8N4O3

Molecular Weight

256.22 g/mol

IUPAC Name

(E)-N-indazol-2-yl-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C12H8N4O3/c17-16(18)12-6-5-10(19-12)7-13-15-8-9-3-1-2-4-11(9)14-15/h1-8H/b13-7+

InChI Key

GOANQFIEXSXBEV-NTUHNPAUSA-N

Isomeric SMILES

C1=CC2=CN(N=C2C=C1)/N=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC2=CN(N=C2C=C1)N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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